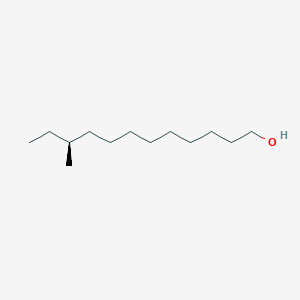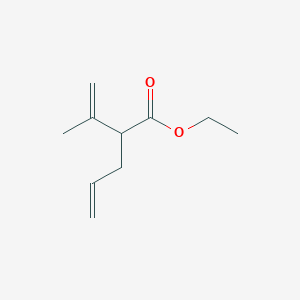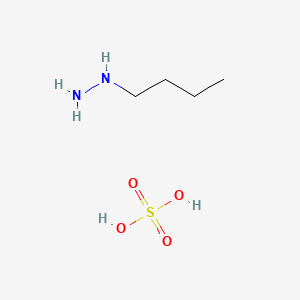![molecular formula C7H10O3 B14479246 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL CAS No. 66341-30-8](/img/structure/B14479246.png)
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL is an organic compound with a unique structure that includes both an alkyne and an enol ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL typically involves the reaction of propargyl alcohol with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through an aldol condensation followed by an intramolecular cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-
- (E)-Conipheryl alcohol
- 4-[(1E)-3-Hydroxy-1-propenyl]-2-methoxyphenol
Uniqueness
4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL is unique due to its combination of alkyne and enol ether functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
66341-30-8 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
4-(1-hydroxyprop-2-enoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C7H10O3/c1-2-7(9)10-6-4-3-5-8/h2,7-9H,1,5-6H2 |
InChI-Schlüssel |
GDRJIWGGMAHUEB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(O)OCC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

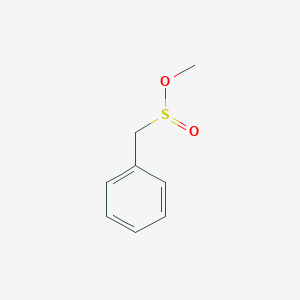
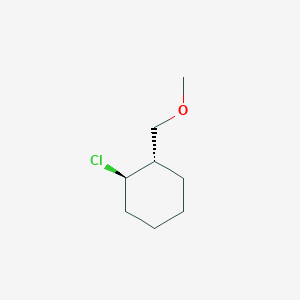
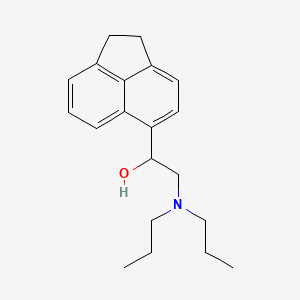
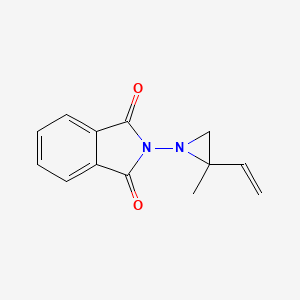

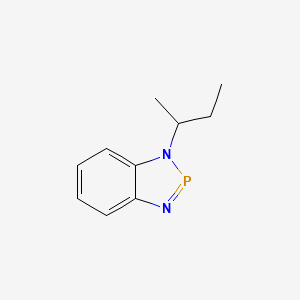
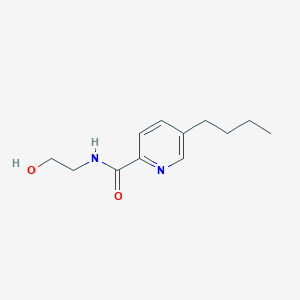
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)

